4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile chemical structure
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile chemical structure
An In-Depth Technical Guide to 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile: Structure, Properties, and Applications in Advanced Materials
Abstract
This technical guide provides a comprehensive analysis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, a key mesogenic compound utilized in the field of materials science. We will dissect its molecular architecture, focusing on the critical stereochemical elements that govern its physicochemical properties and its function as a liquid crystal. This document will explore its anticipated spectroscopic profile, propose a robust synthetic pathway with mechanistic justifications, and contextualize its application within liquid crystal technologies. This guide is intended for researchers, chemists, and materials scientists engaged in the design and application of advanced functional materials.
Part 1: Molecular Architecture and Physicochemical Properties
The functionality of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile in applied materials science is a direct consequence of its specific and highly-defined molecular structure. Each component of the molecule contributes to its overall rod-like (calamitic) shape, which is a prerequisite for the formation of liquid crystalline phases.
Systematic Nomenclature and Structural Elucidation
The IUPAC name, 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, precisely describes the arrangement of its constituent parts:
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Benzonitrile: This forms the polar head of the molecule. It consists of a benzene ring substituted with a nitrile (-C≡N) group. The high dipole moment of the nitrile group is crucial for inducing the dielectric anisotropy required for liquid crystal display (LCD) operation.
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Cyclohexyl: A six-membered aliphatic ring that acts as a rigid, non-aromatic spacer.
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4-(...cyclohexyl)benzonitrile: The cyclohexyl ring is connected to the fourth (para) position of the benzonitrile ring, ensuring a linear extension of the molecular axis.
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trans-4-(...): This is a critical stereochemical descriptor. The benzonitrile and the prop-1-en-1-yl substituents are located on opposite sides of the cyclohexane ring (a 1,4-diaxial or 1,4-diequatorial relationship). This trans configuration minimizes steric hindrance and locks the molecule into the desired linear conformation.
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(E)-Prop-1-en-1-yl: This is an unsaturated three-carbon chain attached to the cyclohexane ring. The (E)-configuration (from the German entgegen, meaning opposite) specifies that the higher-priority groups on each carbon of the double bond are on opposite sides. This maintains the linearity of the alkyl tail.
The compound is registered under CAS Number 96184-40-6 , with a molecular formula of C16H19N and a molecular weight of approximately 225.34 g/mol [1].
Physicochemical Data Summary
The bulk properties of the compound are a reflection of its molecular structure, dictating its phase behavior and suitability for specific applications.
| Property | Value | Source(s) |
| CAS Number | 96184-40-6 | [1] |
| Molecular Formula | C16H19N | [1] |
| Molecular Weight | 225.34 g/mol | [1] |
| Appearance | White to almost white powder or crystal | |
| Purity | Typically >98.0% (GC) | |
| Melting Point | 64.0 to 75.0 °C | |
| Synonyms | 1-Cyano-4-[trans-4-[(E)-1-propenyl]cyclohexyl]benzene | [1] |
Anticipated Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the benzonitrile ring would appear as two doublets in the 7.0-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. The vinyl protons of the (E)-prop-1-enyl group would resonate around 5.3-5.8 ppm, exhibiting a large coupling constant (J ≈ 15 Hz) typical for a trans-alkene. The protons of the cyclohexane ring would produce a complex series of multiplets in the aliphatic region (1.0-2.5 ppm). The terminal methyl group would appear as a doublet around 1.6-1.8 ppm.
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¹³C NMR: The carbon spectrum would be characterized by a signal for the nitrile carbon around 118-120 ppm. Aromatic carbons would appear between 110 and 150 ppm. The sp² carbons of the alkene would be found in the 125-135 ppm region, while the sp³ carbons of the cyclohexane ring and the methyl group would resonate upfield (< 45 ppm).
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FTIR Spectroscopy: The infrared spectrum would provide clear functional group information. A sharp, intense absorption band around 2220-2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretch. A medium intensity peak around 1660-1675 cm⁻¹ would correspond to the C=C stretch of the alkene. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.
Part 2: Synthesis and Mechanistic Insights
The synthesis of liquid crystal molecules like 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile requires precise control over stereochemistry to achieve the desired material properties. The following represents a logical and robust hypothetical pathway informed by established organic chemistry methodologies[3][4].
Retrosynthetic Analysis and Proposed Pathway
A logical disconnection approach points to a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction as the key step for constructing the (E)-alkene with high stereoselectivity. The benzonitrile-cyclohexane core can be assembled beforehand.
Caption: Retrosynthetic analysis via HWE reaction.
This leads to a two-stage synthetic protocol: preparation of the aldehyde intermediate followed by the stereoselective olefination.
Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 4-(trans-4-Formylcyclohexyl)benzonitrile (Aldehyde Intermediate)
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Starting Material: Commercially available 4-(trans-4-hydroxymethylcyclohexyl)benzonitrile.
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Oxidation: Dissolve the starting alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine) at low temperature (-78 °C).
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction appropriately (e.g., by adding silica gel for PCC or aqueous solution for Swern). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.
Stage 2: Horner-Wadsworth-Emmons Olefination
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Phosphonate Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl ethylphosphonate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
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Aldehyde Addition: Add a solution of 4-(trans-4-formylcyclohexyl)benzonitrile (from Stage 1) in anhydrous THF to the phosphonate anion solution dropwise at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion.
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Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification and Characterization: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to yield the final product, 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile. Confirm identity and purity via NMR, FTIR, and melting point analysis.
Causality Behind Experimental Choices
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Choice of HWE Reaction: The Horner-Wadsworth-Emmons reaction is specifically chosen over the standard Wittig reaction because it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is essential for the target molecule's linear geometry. The stabilized phosphonate ylide allows for reversible addition, leading to the preferred stereochemical outcome.
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Inert Atmosphere and Anhydrous Conditions: The phosphonate anion is a strong base and is highly reactive towards water and oxygen. Failure to maintain anhydrous and inert conditions would quench the anion, preventing the reaction from proceeding and significantly reducing the yield. This is a self-validating system; a successful reaction confirms that the conditions were appropriate.
Part 3: Application in Materials Science
The historical development of cyclohexylbenzonitrile compounds was driven by the need for stable, effective liquid crystal materials for display technologies[3]. 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is a modern iteration of this class of molecules.
Structure-Property Relationship Workflow
The utility of this molecule is a direct result of specific structural features creating desirable bulk properties.
Caption: From molecular structure to material application.
Role in Liquid Crystal Mixtures
Pure compounds rarely have all the necessary properties for a commercial display. Instead, 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is used as a component in a eutectic mixture of several liquid crystals. Its specific contributions are:
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Nematic Phase Stability: Its rigid, calamitic structure promotes the formation of the nematic phase, where molecules have long-range orientational order but no positional order. This is the operational phase for most common LCDs[5][6].
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Tuning Clearing Point: The clearing point is the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid. By adding this compound to a mixture, engineers can precisely tune the operational temperature range of the final display device.
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Dielectric Anisotropy: The polar nitrile group gives the molecule a strong dipole moment. This results in positive dielectric anisotropy, meaning the material has a higher permittivity parallel to the molecular axis than perpendicular to it. This property is what allows the liquid crystal molecules to be aligned by an external electric field, the fundamental principle behind switching pixels on and off in an LCD.
Part 4: Conclusion
4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile stands as an exemplary molecule in the field of materials science, where precise molecular engineering dictates macroscopic function. Its carefully controlled stereochemistry—both the trans-cyclohexane linkage and the (E)-alkene bond—ensures the molecular linearity essential for liquid crystal behavior. The terminal nitrile group imparts the necessary polarity for electric field response. Through understanding its structure, synthesis, and physical properties, researchers can effectively utilize this and similar compounds to engineer the next generation of advanced optical and electronic materials.
References
- Title: Trans-4-(4'-N-Propylcyclohexyl)
- Title: 4-(trans-4-Pentylcyclohexyl)
- Title: Buy trans-4-(4-Pentylcyclohexyl)
- Title: 4-(trans-4-propylcyclohexyl)
- Title: 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)
- Title: 4-(trans-4-propylcyclohexyl)benzonitrile | 61203-99-4 (Korean)
- Title: TRANS-4-(4-PROPYL-CYCLOHEXYL)
- Title: 4-(trans-4-Pentylcyclohexyl)benzonitrile 99%, liquid crystal (nematic)
- Title: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)
- Title: CAS 61203-99-4: 4-(trans-4-Propylcyclohexyl)
- Title: 4-(trans-4-Pentylcyclohexyl)
- Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
- Title: 4-[trans-4-[(E)
- Title: 4-[trans-4-[(E)
- Title: 4-[trans-4-[(E)
- Title: Trans-4-[4-[1-(e)
